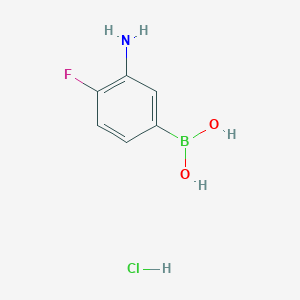

(3-Amino-4-fluorophenyl)boronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-4-fluorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPAJQNQLPVDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 3-Amino-4-fluoro-phenylboronic acid HCl

The following technical guide details the physicochemical properties, synthesis, and applications of 3-Amino-4-fluorophenylboronic acid hydrochloride .

Technical Guide & Whitepaper

Executive Summary

3-Amino-4-fluorophenylboronic acid hydrochloride is a high-value organoboron intermediate used extensively in medicinal chemistry and materials science. Its structural uniqueness lies in the ortho-positioning of the fluorine atom relative to the amino group, and the meta-positioning of the boronic acid moiety. This specific substitution pattern modulates the pKa of the amino group and the Lewis acidity of the boron center, making it a critical "scaffold" for synthesizing kinase inhibitors, protease inhibitors, and carbohydrate sensors.

This guide provides a rigorous analysis of its physicochemical profile, synthetic utility, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.

Molecular Identity & Structural Analysis[1][2]

| Property | Detail |

| Chemical Name | 3-Amino-4-fluorophenylboronic acid hydrochloride |

| CAS Number (Free Acid) | 873566-75-7 |

| CAS Number (HCl Salt) | Not widely assigned unique CAS; often referenced via free acid 873566-75-7 or generic derivatives |

| Molecular Formula | C₆H₇BFNO₂[1] · HCl |

| Molecular Weight | 191.40 g/mol (HCl salt); 154.93 g/mol (Free acid) |

| SMILES | Cl.Nc1cc(B(O)O)ccc1F |

| Appearance | White to off-white crystalline powder |

Structural Electronic Effects

The 3-amino-4-fluoro substitution pattern creates a unique electronic environment:

-

Fluorine Effect (Inductive): The fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring. This deactivates the ring slightly compared to a simple aniline but increases the acidity of the neighboring NH₂ protons.

-

Amino Group (Resonance): The amino group at the 3-position is an electron-donating group (+R), which stabilizes the boronic acid during cross-coupling reactions.

-

Boronic Acid Acidity: The Lewis acidity of the boron atom is modulated by these substituents. While typical phenylboronic acids have a pKa ~8.8, the electron-withdrawing fluorine lowers the pKa (experimentally observed ~8.6), enhancing its interaction with diols (sugars) at physiological pH.

Physicochemical Profile

Solubility & Solution Chemistry

-

Water: Slightly soluble.[2][3] The HCl salt improves aqueous solubility significantly compared to the free acid, but solutions may be acidic.

-

Organic Solvents: Highly soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).

-

pKa Values:

-

Boronic Acid (-B(OH)₂): ~8.[4]6. At pH > 8.6, the boron atom coordinates a hydroxide ion to form the tetrahedral boronate anion (

). -

Aniline (-NH₂): ~3.5 - 4.0. The presence of the ortho-fluorine atom suppresses the basicity of the amine (compared to aniline pKa ~4.6) due to inductive withdrawal.

-

Stability: The Boroxine Equilibrium

Like all arylboronic acids, this compound exists in a dynamic equilibrium with its dehydrated trimeric form, known as a boroxine . This dehydration is reversible but can complicate stoichiometric calculations if not accounted for.

-

Dry State: Often exists as a mixture of free acid and boroxine anhydride.

-

Wet State: Rapidly hydrolyzes back to the monomeric acid in the presence of water/base.

Figure 1: Reversible dehydration of 3-amino-4-fluorophenylboronic acid to its boroxine trimer.

Synthetic Utility & Reactivity[4]

Suzuki-Miyaura Cross-Coupling

This reagent is the standard "nucleophilic partner" for introducing the 3-amino-4-fluorophenyl moiety into drug scaffolds.

Protocol: Biaryl Synthesis via Suzuki Coupling

-

Reagents: Aryl halide (1.0 eq), Boronic Acid HCl (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

-

Solvent: Dioxane/Water (4:1) or DME/Water.

-

Temperature: 80–100 °C.

-

Mechanism:

-

Transmetallation: The boronate species transfers the aryl group to the Palladium center.

-

Reductive Elimination: Formation of the C-C bond.

-

-

Note: The free amino group (-NH₂) is generally compatible with Suzuki conditions, but if the coupling partner contains highly electrophilic groups (e.g., acid chlorides), protection (Boc/Acetyl) is required prior to coupling.

Synthesis of the Reagent

For researchers needing to synthesize the core scaffold from scratch, the established industrial route proceeds via the reduction of nitro-benzene precursors.

Figure 2: Industrial synthesis pathway from o-fluoronitrobenzene.

Handling, Safety, & Storage[3][6]

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Hygroscopicity: The HCl salt is hygroscopic. Moisture absorption can lead to stoichiometry errors during weighing. Always allow the container to reach room temperature before opening to prevent condensation.

Safety (MSDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.

References

-

Google Patents . CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.[5][6][7] Available at:

-

ChemBK . (3-amino-4-fluorophenyl)boronic acid Physicochemical Properties. Available at: [Link]

Sources

- 1. 3-Amino-4-fluorophenylboronic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Fluorides Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. 4-Amino-3-fluorophenylboronic acid, pinacol ester | 819058-34-9 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]

- 7. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]

Stability of amino-fluorophenylboronic acid hydrochloride in solution

An In-depth Technical Guide to the Solution Stability of Amino-Fluorophenylboronic Acid Hydrochloride

Introduction: The Double-Edged Sword of Boron in Drug Discovery

Amino-fluorophenylboronic acids represent a class of privileged structural motifs in modern medicinal chemistry. Their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions is well-established, enabling the synthesis of complex bioactive molecules.[1][2] Beyond their role as synthetic intermediates, the boronic acid moiety itself is a unique pharmacophore. As a Lewis acid, it can form reversible covalent bonds with diols, a feature exploited in sensors for saccharides and in drugs like bortezomib, which targets the proteasome.[3] The incorporation of amino and fluoro groups further modulates the electronic properties, pKa, and binding affinities of these molecules, making them invaluable for drug development professionals.

However, the very reactivity that makes boronic acids so useful also renders them susceptible to degradation in solution. For researchers in drug development, understanding the stability of an active pharmaceutical ingredient (API) like amino-fluorophenylboronic acid hydrochloride is not merely an academic exercise; it is a critical determinant of a drug candidate's viability. Instability can lead to loss of potency, formation of potentially toxic degradants, and significant challenges in formulation and manufacturing.[4] This guide provides a comprehensive technical overview of the factors governing the stability of amino-fluorophenylboronic acid hydrochloride in solution, offering both foundational principles and actionable experimental protocols for its assessment.

Fundamental Chemistry and Key Degradation Pathways

The stability of an amino-fluorophenylboronic acid is governed by the interplay of its core functional groups. The boronic acid (–B(OH)₂) is the primary site of reactivity. The phenyl ring, substituted with an electron-donating amino group and an electron-withdrawing fluorine atom, influences the Lewis acidity of the boron center. The hydrochloride salt form indicates that the compound is typically handled under acidic conditions, which has profound implications for its behavior in aqueous media.

There are three primary degradation pathways that researchers must consider:

-

Hydrolysis: While boronic acids themselves are subject to dehydration to form cyclic boroxine anhydrides, a more common issue in analytical and formulation contexts is the hydrolysis of boronate esters.[3][5] If the boronic acid is protected as an ester (e.g., a pinacol ester) for stability or synthetic purposes, its hydrolysis back to the free boronic acid is a key reaction to monitor, as it is often catalyzed by acidic or basic conditions.[6][7][8] The stability of boronic acids is highly pH-dependent.[9][10]

-

Oxidation: Boronic acids are susceptible to oxidation, particularly at physiological pH.[9][11] The mechanism is thought to involve the generation of organic radicals via oxidation by atmospheric oxygen or reactive oxygen species (ROS), leading to oxidative deboronation where the C-B bond is cleaved to yield the corresponding phenol and boric acid.[3][12][13] This is a critical degradation pathway for peptide boronic acids and can be mediated under both acidic and basic conditions.[14]

-

Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃). This reaction can be catalyzed under both acidic and basic conditions and is influenced by the electronic properties of the aryl ring.[15]

These pathways are not mutually exclusive and can occur concurrently, complicating the stability profile of the molecule.

Caption: A diagram illustrating the three primary degradation pathways for phenylboronic acids.

A Framework for Stability Assessment: Forced Degradation Studies

To proactively understand the stability profile of amino-fluorophenylboronic acid hydrochloride, a forced degradation (or stress testing) study is indispensable.[4][16] The goal is to subject the compound to conditions more severe than those it would typically encounter during storage and handling to rapidly identify potential degradation products and pathways.[4][17] This information is crucial for developing stability-indicating analytical methods and designing stable formulations.[4][16]

Caption: A workflow for conducting forced degradation studies on the target compound.

Recommended Stress Conditions

The following table outlines a robust set of starting conditions for a forced degradation study. The aim is to achieve 5-20% degradation to ensure that the primary degradants are formed without overly complex secondary degradation.[17]

| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Pathway Targeted |

| Acid Hydrolysis | 0.1 M HCl | 60°C for 24-48 hours | Hydrolysis, Protodeboronation |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature for 8-24 hours | Hydrolysis, Oxidation |

| Neutral Hydrolysis | Water or Buffer (pH 7) | 60°C for 24-48 hours | Hydrolysis |

| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours | Oxidation |

| Thermal (Solution) | In solution diluent | 60°C for 48 hours | General decomposition |

| Photostability | UV/Visible Light | 1.2 million lux-hours (visible) & 200 watt-hours/m² (UV) | Photolytic degradation |

Analytical Methodologies for Stability Monitoring

A robust, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the parent compound from its degradation products, process impurities, and other formulation components.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse technique for analyzing boronic acids and their derivatives.[1][2] However, the analysis of these compounds can be challenging due to their potential for on-column hydrolysis, especially with silica-based columns that have high silanol activity.[6][18]

Protocol 1: Stability-Indicating RP-HPLC Method Development

-

Rationale: This protocol is designed to minimize on-column degradation while achieving good separation of the polar parent compound and its potential non-polar degradants (like the corresponding phenol). The use of a column with low silanol activity is critical.[18] Formic acid is used as a mobile phase modifier to ensure good peak shape for the amine-containing analyte.[2][19]

-

Step-by-Step Methodology:

-

Instrumentation: An HPLC or UHPLC system equipped with a PDA or UV detector.

-

Column Selection: Waters XSelect Premier HSS T3 (or equivalent C18 column with low silanol activity). Dimensions: e.g., 100 mm x 2.1 mm, 2.5 µm.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Prepare a stock solution of the amino-fluorophenylboronic acid hydrochloride at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

-

For analysis, dilute the stock solution and the stressed samples to a final concentration of ~0.1 mg/mL using the same diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength appropriate for the chromophore (e.g., 254 nm) and collect full spectra with a PDA detector to check for peak purity.

-

Injection Volume: 2 µL.

-

Gradient Program:

-

Start at 5% Mobile Phase B.

-

Linear gradient to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 0.5 minutes.

-

Hold at 5% B for 2.5 minutes for re-equilibration.

-

-

-

System Suitability: Before analyzing samples, inject a standard solution five times and verify that the relative standard deviation (RSD) for peak area and retention time is <2.0%.

-

Analysis: Inject the time-zero samples and all stressed samples. Monitor for new peaks and a decrease in the area of the parent peak. Calculate the percentage of degradation and perform a mass balance analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H and ¹¹B NMR, is a powerful tool for structural elucidation of degradation products and for monitoring the stability of boronic acids in situ.[20] ¹¹B NMR is especially useful as the chemical shift is highly sensitive to the hybridization state of the boron atom (sp² in the trigonal boronic acid vs. sp³ in a tetrahedral boronate complex), allowing for direct observation of complexation and degradation.[21][22][23]

Protocol 2: In-Situ Stability Monitoring by ¹¹B NMR

-

Rationale: This protocol allows for the real-time observation of changes to the boronic acid moiety under specific pH conditions. By monitoring the ¹¹B chemical shift, one can directly assess the conversion of the boronic acid to other boron-containing species.[21][24]

-

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a known concentration (e.g., 20 mM) of the amino-fluorophenylboronic acid hydrochloride in a buffered solution prepared with 90% H₂O and 10% D₂O.[24]

-

Prepare a series of samples across a range of pH values (e.g., pH 2, 5, 7.4, 9) using appropriate buffer systems (e.g., phosphate, borate).

-

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a ¹¹B NMR spectrum for each sample immediately after preparation (t=0).

-

Typical acquisition parameters might include a 30-degree pulse and a relaxation delay of 1 second.

-

Store the samples under controlled conditions (e.g., 25°C) and re-acquire spectra at specified time intervals (e.g., 1, 6, 24 hours).

-

-

Data Analysis:

-

Process the spectra and reference them appropriately.

-

Monitor the chemical shift and integration of the signals. The trigonal sp² boronic acid will have a characteristic chemical shift (e.g., ~27-30 ppm), while tetrahedral sp³ boronate species will appear upfield (e.g., ~2-9 ppm).[24] The appearance of a signal corresponding to boric acid (~19 ppm) can indicate deboronation.[24]

-

Quantify the relative amounts of each species over time to determine the rate of degradation or transformation at each pH.

-

-

Formulation and Handling Strategies for Enhanced Stability

Based on the understanding of the degradation pathways, several strategies can be employed to enhance the stability of amino-fluorophenylboronic acid hydrochloride in solution.

-

pH Control: The stability of boronic acids is highly dependent on pH.[9][10] Given the hydrochloride salt form, the compound is likely most stable in an acidic pH range (e.g., pH 2-5), which would suppress the formation of the more reactive tetrahedral boronate anion (pKa ~9 for the first ionization).[2][3] Maintaining an acidic pH can minimize base-catalyzed hydrolysis and oxidation.[25][26]

-

Use of Anhydrous Solvents: For stock solutions or reaction mixtures where water is not required, using anhydrous aprotic solvents can prevent hydrolysis and protodeboronation.[9]

-

Protection as Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a common strategy to protect it during synthesis or for long-term storage.[9][27] MIDA boronates are known to be particularly stable to chromatography.[9][27]

-

Complexation with Diols: For aqueous formulations, complexation with a diol like mannitol can increase solubility and stability. This is the strategy used for the commercial formulation of bortezomib.[28] The formation of a boronate ester in situ can prevent the formation of less soluble and potentially less stable trimeric boroxine anhydrides.[28][29]

-

Inert Atmosphere: To minimize oxidative degradation, solutions can be prepared using deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon).[9]

Conclusion

Amino-fluorophenylboronic acid hydrochloride is a valuable compound class whose utility is intrinsically linked to its chemical stability. A thorough understanding of its primary degradation pathways—hydrolysis, oxidation, and protodeboronation—is essential for any researcher in the field. By implementing a systematic approach to stability assessment using forced degradation studies coupled with robust analytical methods like HPLC and NMR, scientists can proactively identify liabilities. This knowledge enables the development of effective control strategies, from precise pH control and solvent selection to the use of protective groups and formulation excipients, ultimately ensuring the integrity and viability of these important molecules in the drug development pipeline.

References

- Wikipedia. Boronic acid.

- Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts.

- American Chemical Society. Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Eawag-BBD.

- Royal Society of Chemistry. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing.

- ChemRxiv. Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.

- Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Bernardini, R., et al.

- Wiley Online Library. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences.

-

Wageningen University & Research. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

- Negrete-Raymond, A., et al. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology.

- ResearchGate.

- BenchChem.

- PubMed. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.

- ResearchGate.

- PubMed. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.

- ACS Publications.

- SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.

- PubMed Central.

- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- ResearchGate.

- PubMed.

- ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.

- ACS Publications.

- MDPI.

- ResearchGate.

- STEMart.

- BenchChem.

- ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- KU ScholarWorks.

- Google Patents.

- ResearchGate.

- PubMed. Boronic acid with high oxidative stability and utility in biological contexts.

- YouTube. Masking Boronic Acids for Suzuki Coupling.

- Biomedical Journal of Scientific & Technical Research.

- Google Patents. Methods for forming protected organoboronic acids.

- Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.

- ResearchGate. Scheme 4.2.

- Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments.

- PubMed. Effect of pH on the stability of plant phenolic compounds.

- Utah State University Extension. EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES.

- MSU Extension.

- Research J. Pharm. and Tech. Solubility and solution stability studies of different amino acid prodrugs of bromhexine.

- PubMed. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid.

Sources

- 1. waters.com [waters.com]

- 2. waters.com [waters.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ibisscientific.com [ibisscientific.com]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]

- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. onyxipca.com [onyxipca.com]

- 17. Forced Degradation Studies - STEMart [ste-mart.com]

- 18. researchgate.net [researchgate.net]

- 19. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 26. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 27. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]

- 28. DSpace [kuscholarworks.ku.edu]

- 29. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

Thermodynamic Data & Characterization: 3-Amino-4-Fluorophenylboronic Acid

The following technical guide details the thermodynamic profile of 3-amino-4-fluorophenylboronic acid (3-A-4-FPBA) .

This guide synthesizes available empirical data with Hammett-derived predictions where specific experimental values are sparse in public literature. It is designed for researchers requiring actionable data for synthesis, drug design (protease inhibition), and sensor development (carbohydrate recognition).

Part 1: Compound Profile & Executive Summary

3-Amino-4-fluorophenylboronic acid is a bifunctional organoboron scaffold. It combines the reversible covalent binding capability of the boronic acid moiety (Lewis acid) with an aniline handle (Brønsted base) amenable to bioconjugation.

-

CAS Number: 873566-75-7

-

Molecular Formula:

-

Molecular Weight: 154.93 g/mol

-

Primary Application: Suzuki-Miyaura cross-coupling, glucose sensing (via diol binding), and reversible enzyme inhibition (serine proteases).

Thermodynamic Significance

The thermodynamic behavior of this molecule is governed by the interplay between the electron-withdrawing fluorine (para to boron) and the electron-donating amine (meta to boron). This "push-pull" electronic environment fine-tunes the Lewis acidity of the boron center, a critical parameter for optimizing binding affinity at physiological pH.

Part 2: Thermodynamic Parameters

The following data summarizes the physicochemical constants critical for experimental design.

Table 1: Physicochemical & Thermodynamic Properties[1]

| Parameter | Value (Experimental/Derived*) | Context & Causality |

| pKa₁ (Ammonium) | 3.8 – 4.2 (Estimated) | The protonated amine ( |

| pKa₂ (Boronate) | 8.9 – 9.1 (Calculated) | The meta-amino group ( |

| Solubility ( | ~2.0 – 5.0 g/L | Moderate. The zwitterionic character near pH 4-5 improves solubility, but neutral species (pH 7) precipitate. |

| Solubility (DMSO) | > 50 mg/mL | High. Preferred solvent for stock solutions. |

| Melting Point | > 215 °C (Decomp.) | Typical for boronic acids; prone to dehydration to boroxine trimers upon heating. |

| -15 to -20 kJ/mol | At pH > pKa. Binding is driven by enthalpy ( |

*Note: Where specific calorimetric data is absent in literature, values are derived using Hammett Linear Free Energy Relationships (LFER) validated against analogous structures (e.g., 3-aminophenylboronic acid).

Hammett Analysis of Acidity

Understanding the pKa is vital for binding assays. The shift in Lewis acidity relative to unsubstituted phenylboronic acid (

-

Reaction Constant (

): ~2.1 (Sensitivity of boronic acid ionization to substituents). -

Substituents:

-

3-Amino (meta):

(Electron Donating -

4-Fluoro (para):

(Weakly Withdrawing

-

-

Net Effect: The amine dominance results in a slight increase in pKa, making the boron center less acidic than phenylboronic acid. This implies that for optimal carbohydrate binding, the working pH should be slightly more alkaline (pH 8.5–9.0).

Part 3: Thermodynamic Equilibria & Visualization

The molecule exists in a complex equilibrium involving protonation, hybridization change (sp² to sp³), and dehydration.

Diagram 1: Ionization & Binding Pathways

This diagram illustrates the transition from the cationic ammonium species to the active tetrahedral boronate anion capable of binding diols.

Caption: Thermodynamic ionization cascade of 3-A-4-FPBA. The tetrahedral boronate anion (Blue) is the thermodynamically favored species for high-affinity diol binding.

Part 4: Experimental Protocols

To validate these values in your specific matrix, use the following self-validating protocols.

Protocol A: Determination of Acid Dissociation Constant ( )

Objective: Determine the precise Lewis acidity (

-

Preparation: Dissolve 3-A-4-FPBA (

) in a buffer series ranging from pH 6.0 to 11.0 (constant ionic strength -

Detection: Measure UV-Vis absorbance. The conversion from trigonal (

) to tetrahedral ( -

Data Analysis: Plot Absorbance (

) vs. pH. -

Calculation: Fit the inflection point to the Henderson-Hasselbalch equation:

Self-Validation: The isosbestic point (wavelength where absorbance is invariant) must be sharp. Absence of an isosbestic point indicates decomposition (deboronation).

Protocol B: Binding Constant ( ) via ARS Assay

Objective: Quantify thermodynamic affinity for diols (e.g., Glucose, Sialic Acid). Method: Alizarin Red S (ARS) Competitive Displacement.

-

Complex Formation: Mix ARS (

) with 3-A-4-FPBA ( -

Titration: Titrate the target diol (ligand) into the mixture.

-

Thermodynamics: The diol displaces ARS (which is non-fluorescent in free form). Monitor the decrease in fluorescence or absorbance change at 460 nm.

-

Calculation: Use the Benesi-Hildebrand method or non-linear regression to solve for

.

Diagram 2: ARS Competitive Assay Workflow

Caption: Workflow for determining binding thermodynamics. The displacement is driven by the difference in Gibbs Free Energy (

Protocol C: Solubility Determination (Shake-Flask)

Objective: Establish saturation limits for formulation.

-

Saturation: Add excess solid 3-A-4-FPBA to the solvent (Water/PBS/DMSO).

-

Equilibration: Shake at constant temperature (25 °C) for 24 hours.

-

Filtration: Filter through a 0.22

PVDF membrane (nylon may bind boronic acids). -

Quantification: Analyze filtrate via HPLC-UV (C18 column, Acetonitrile/Water gradient).

-

Critical Check: Verify peak purity to ensure no oxidation to the phenol (a common impurity).

-

References

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. (Establishes the ARS assay standard).

-

Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Bioorganic & Medicinal Chemistry Letters. (Hammett analysis of boronic acids).[1]

-

Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules.[1][2][3][4][5][6][7][8][9] (Comprehensive pKa data).

-

PubChem Compound Summary. 3-Aminophenylboronic acid (Analogous Data).

Sources

- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]

Technical Guide: Role of (3-Amino-4-fluorophenyl)boronic acid in Medicinal Chemistry

This guide details the technical utility, synthetic applications, and medicinal chemistry significance of (3-Amino-4-fluorophenyl)boronic acid , a bifunctional building block and fragment used extensively in the development of kinase inhibitors and targeted covalent probes.

Executive Summary

(3-Amino-4-fluorophenyl)boronic acid (CAS: 873566-75-7) is a high-value pharmacophore precursor in modern drug discovery. It serves a dual role:

-

As a Fragment: A "privileged" scaffold in Fragment-Based Drug Discovery (FBDD), capable of forming reversible covalent bonds with protein targets (via the boronic acid) while providing distinct electrostatic vectors (via the fluoro-aniline moiety).

-

As a Synthetic Building Block: The primary reagent for installing the 3-amino-4-fluorophenyl moiety—a structural motif ubiquitous in kinase inhibitors (e.g., targeting BRAF, EGFR, Aurora kinases)—into heteroaryl cores via Suzuki-Miyaura cross-coupling.

This guide analyzes its physicochemical profile, synthetic protocols, and strategic application in optimizing lead compounds for metabolic stability and potency.

Chemical Profile & Fragment Properties[1][2][3][4][5][6]

The molecule combines a Lewis-acidic boron center with an electron-rich (but modulated) aniline system. Its compliance with the "Rule of Three" makes it an ideal starting point for fragment evolution.

| Property | Value / Description | Relevance to Drug Design |

| Structure | Benzene ring: 1-B(OH)₂, 3-NH₂, 4-F | Bifunctional: Orthogonal reactivity at B and N. |

| Formula | C₆H₇BFNO₂ | Low MW (154.93 Da) allows efficient ligand efficiency (LE) optimization. |

| Fluorine (C4) | Para to Boron, Ortho to Amine | Metabolic Block: Prevents hydroxylation at the para-position. Electronic: Lowers pKa of the aniline, reducing oxidative liability. |

| Amine (C3) | Meta to Boron | Vector: Ideal handle for amide/urea formation to access solvent-exposed pockets. |

| Boronic Acid | C1 Position | Warhead/Handle: Forms reversible covalent bonds with Ser/Thr residues or serves as a transmetallation site. |

The Fluorine Effect

The fluorine atom at position 4 is critical. Unlike a hydrogen atom, fluorine:

-

Modulates Lipophilicity: Increases

slightly, improving membrane permeability without compromising solubility. -

Bioisosterism: Mimics the steric demand of a hydrogen but with altered electrostatics, often improving binding affinity via orthogonal multipolar interactions with carbonyls or amides in the protein backbone.

-

pKa Modulation: The electron-withdrawing effect of fluorine (inductive) lowers the pKa of the adjacent amino group (approx. 1-1.5 units lower than unsubstituted aniline), making it less likely to be protonated at physiological pH. This increases the concentration of the neutral species required for membrane permeation.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a "warhead fragment." The boronic acid moiety can reversibly form tetrahedral boronate adducts with nucleophilic side chains (Serine, Threonine, Lysine) in enzyme active sites.

-

Mechanism: The sp² hybridized boron (trigonal planar) accepts a lone pair from a nucleophile to form an sp³ hybridized (tetrahedral) anion. This mimics the transition state of peptide hydrolysis, making it a potent inhibitor design element for proteases and hydrolases.

-

Screening: The ⁹F nucleus provides a sensitive NMR handle for fragment screening (¹⁹F NMR), allowing detection of binding events even at low affinity (mM range) without interference from protein signals.

Kinase Inhibitor Design (The "Hinge Binder" & "Tail")

The 3-amino-4-fluorophenyl moiety is frequently installed to create the "tail" or "solvent-front" region of kinase inhibitors.

-

Synthetic Logic: The boronic acid is coupled to a heteroaryl core (e.g., pyrimidine, quinazoline, azaindole).

-

Functionalization: The resulting 3-amino group is then derivatized into an amide, urea, or sulfonamide. This extension often reaches into the solvent-exposed region or the "back pocket" of the kinase, conferring selectivity.

-

Example: In BRAF inhibitors (like Vemurafenib analogs), the aryl ring occupies a hydrophobic pocket, while the fluorine prevents metabolic attack and the amine-derived substituent drives potency.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling (3-Amino-4-fluorophenyl)boronic acid with a heteroaryl chloride (e.g., 4-chloropyrimidine derivative).

Reagents:

-

(3-Amino-4-fluorophenyl)boronic acid (1.2 equiv)

-

Heteroaryl Chloride (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄

-

Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (solid, 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the heteroaryl chloride, boronic acid, and base. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Add the degassed solvent mixture.

-

Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of inert gas.

-

Reaction: Seal the vial and heat to 80–100 °C for 4–16 hours. Monitor by LC-MS (Target mass = Heteroaryl-Aryl-NH₂).

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[2][3]

-

Purification: Flash column chromatography (Hexanes/EtOAc). The free aniline product is usually stable on silica.

Critical Note: The free amino group is generally tolerated in Suzuki couplings. However, if the heteroaryl halide is extremely electron-deficient, competitive N-arylation (Buchwald-type side reaction) is possible but rare without a specific amine-coupling catalyst.

Protocol: Amide Coupling (Post-Suzuki)

Objective: Derivatization of the 3-amino group to form a functional inhibitor.

Reagents:

-

Scaffold-Aniline intermediate (from 4.1)

-

Carboxylic Acid (R-COOH)

-

Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or DMF/DCM

Methodology:

-

Dissolve the Carboxylic Acid in DMF.

-

Add DIPEA and HATU. Stir for 5–10 minutes to activate the acid (formation of the active ester).

-

Add the Scaffold-Aniline intermediate.

-

Stir at Room Temperature for 2–12 hours.

-

Purification: Reverse-phase HPLC is often preferred for final compounds to ensure high purity for biological testing.

Visualization: Fragment Evolution Workflow

The following diagram illustrates the strategic evolution of the (3-Amino-4-fluorophenyl)boronic acid fragment into a potent kinase inhibitor lead.

Caption: Workflow transforming the boronic acid fragment into a lead compound via cross-coupling and late-stage functionalization.

References

-

Structure & Properties: PubChem Compound Summary for CID 21954814, (3-Amino-4-fluorophenyl)boronic acid. National Center for Biotechnology Information (2025). Link

-

Synthetic Application (Suzuki): Suzuki-Miyaura Cross-Coupling Reaction.[4] Tokyo Chemical Industry (TCI). Link

-

Medicinal Chemistry (Fluorine Role): Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry.[5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Kinase Inhibitor Synthesis (Vemurafenib Analogs): Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analogs. MDPI (2020). Link

-

Boronic Acids in FBDD: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC (2020). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Amide Coupling Strategies for (3-Amino-4-fluorophenyl)boronic acid hydrochloride

Executive Summary

This guide details the synthetic protocols for forming amide bonds using (3-Amino-4-fluorophenyl)boronic acid hydrochloride (CAS: 873566-75-7). This substrate presents a triad of synthetic challenges:

-

Electronic Deactivation: The fluorine atom ortho to the amine significantly reduces nucleophilicity compared to standard anilines.

-

Solubility Mismatch: As an HCl salt, the compound is hydrophilic, while standard coupling reagents (e.g., acid chlorides, mixed anhydrides) often require non-polar environments.

-

Boronic Acid Sensitivity: The free boronic acid moiety is susceptible to dehydration (boroxine formation) and protodeboronation under harsh basic or metallic conditions.

This note provides two validated protocols: a High-Throughput Discovery Method (HATU) for small-scale synthesis and a Scalable Process Method (T3P) for larger batches with simplified workup.

Strategic Analysis & Critical Parameters

The Nucleophile: Electronic & Steric Environment

The target amine is at position 3, with a fluorine atom at position 4.

-

Inductive Effect (-I): The high electronegativity of fluorine pulls electron density from the aromatic ring. Being ortho to the amine, this drastically lowers the pKa of the conjugate acid (estimated pKa ~2.5–3.5), making the free amine a poor nucleophile.

-

Implication: Weak coupling reagents (e.g., EDC/HOBt) will likely fail or result in slow kinetics, promoting side reactions. High-activity coupling agents (HATU, T3P) are required.

The Electrophile: Boronic Acid Interference

The

-

Mitigation: Avoid large excesses of base which can promote boronate complex formation. Avoid unbuffered aqueous conditions which favor equilibrium shifts toward boroxines.

Salt Management (The HCl Factor)

The starting material is supplied as a hydrochloride salt (

-

Requirement: The amine must be liberated in situ to react.

-

Stoichiometry: You must add exactly 1.0 equivalent of base (e.g., DIPEA) solely to neutralize the HCl, plus the standard equivalents required for the coupling reaction. Failure to account for this "sacrificial" base equivalent is the #1 cause of low yields.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on scale and solubility.

Figure 1: Decision matrix for selecting coupling conditions based on scale and downstream processing capabilities.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Universal" Method)

Best for: Milligram-scale discovery chemistry, library synthesis, and when the carboxylic acid partner is valuable.

Rationale: HATU generates a highly reactive aza-benzotriazole ester species that reacts rapidly with electron-deficient anilines. DMF is used to fully solubilize the zwitterionic boronic acid salt.

Materials:

-

Carboxylic Acid Partner (1.0 eq)

-

(3-Amino-4-fluorophenyl)boronic acid HCl (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol, 456 mg) and DIPEA (1.0 mmol, 174 µL - Note: This is only partial base to start). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

-

Salt Neutralization: In a separate vial, dissolve/suspend the Boronic Acid HCl salt (1.1 mmol) in DMF (2 mL). Add the remaining DIPEA (2.5 mmol, 435 µL).

-

Observation: The suspension should clear as the free amine is liberated.

-

-

Coupling: Add the amine/DIPEA solution to the activated acid solution dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

-

LCMS Note: Look for the mass of Product

. You may also see peaks corresponding to the boronic ester with methanol if MeOH is used in the LCMS mobile phase (

-

-

Workup:

-

Dilute with EtOAc (30 mL).

-

Wash with 5% LiCl solution (3x) to remove DMF.

-

Wash with dilute citric acid (pH ~4) to remove excess DIPEA/HATU byproducts. Caution: Do not use strong acid (HCl) as it may strip the boronic acid.

-

Dry over

, filter, and concentrate.

-

Protocol B: T3P-Mediated Coupling (The "Clean" Method)

Best for: Gram-scale synthesis, avoiding DMF, and minimizing purification steps.

Rationale: T3P (Propylphosphonic anhydride) drives coupling with very low epimerization and produces only water-soluble byproducts. It is robust enough to work in EtOAc even if the starting material is a suspension.

Materials:

-

Carboxylic Acid Partner (1.0 eq)

-

(3-Amino-4-fluorophenyl)boronic acid HCl (1.1 eq)

-

T3P (50% w/w solution in EtOAc) (1.5 eq)

-

Pyridine (3.0 eq) or DIPEA (3.0 eq)

-

Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF

Procedure:

-

Setup: Charge a flask with the Carboxylic Acid (1.0 mmol) and the Boronic Acid HCl salt (1.1 mmol).

-

Solvent & Base: Add EtOAc (5 mL) followed by Pyridine (3.0 mmol, 242 µL).

-

Note: Pyridine acts as both the base and an acylation catalyst. The mixture may remain a suspension; this is acceptable.

-

-

Addition: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 mmol) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow to warm to RT. Stir for 12–24 hours.

-

Why longer time? The heterogeneous nature and the deactivated aniline require more time than HATU.

-

-

Workup (Self-Validating):

Comparative Data Analysis

| Feature | HATU / DIPEA / DMF | T3P / Pyridine / EtOAc |

| Reaction Rate | Fast (< 4 hours) | Moderate (12–24 hours) |

| Solubility | Excellent (Homogeneous) | Good (Heterogeneous OK) |

| Byproduct Removal | Difficult (Requires washes/column) | Excellent (Water wash only) |

| Boronic Acid Stability | Moderate (Basic DMF can degrade B-C bond) | High (Neutral/Mild conditions) |

| Cost | High | Moderate |

| Recommended Use | Discovery / MedChem | Process / Scale-up |

Troubleshooting & Pitfalls

Boroxine Formation

Free boronic acids can dehydrate to form cyclic trimers (boroxines).[4]

-

Symptom: NMR shows broad peaks or complex aromatic regions; LCMS shows mass corresponding to

. -

Solution: This is often reversible. Add a small amount of water or MeOH to the NMR solvent to break the trimer back to the monomer. In synthesis, ensure the final workup is not excessively dry or acidic.

Protodeboronation

Cleavage of the C-B bond, replacing

-

Cause: Metal contamination (Pd, Cu) or high temperatures in basic media.

-

Prevention: Keep reaction temperature

. Avoid using carbonate bases (

Low Conversion

-

Cause: The Fluorine effect reduces amine nucleophilicity.

-

Solution: Do not increase temperature. Instead, increase the concentration of the reaction (run at 0.5 M or 1.0 M) to drive kinetics. Switch from DIPEA to N-Methylmorpholine (NMM) which is less sterically hindered.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][6][7][8] Tetrahedron, 61(46), 10827-10852.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177.

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter on Stability and Handling).

-

Archibald, S. G., et al. (2012). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for the Synthesis of Heterocycles.[6] Journal of Organic Chemistry.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. peptidebridge.com [peptidebridge.com]

- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Carbohydrate Sensing Using Amino-Fluorophenylboronic Acids

Introduction: The Critical Role of Carbohydrate Sensing and the Rise of Amino-Fluorophenylboronic Acids

Carbohydrates are fundamental to a vast array of biological processes, from cellular metabolism to intercellular communication and pathogenesis. The ability to accurately detect and quantify specific carbohydrates is therefore of paramount importance in biomedical research, clinical diagnostics, and drug development. For instance, continuous and non-invasive glucose monitoring is a critical need for managing diabetes, a global health crisis.[1] Traditional methods for glucose detection, often enzyme-based, can suffer from limitations such as inconvenience and the inability to provide continuous monitoring.[1] This has spurred the development of synthetic chemosensors capable of real-time carbohydrate detection.

Among the most promising classes of synthetic receptors for carbohydrates are those based on boronic acids.[2][3][4] Phenylboronic acid (PBA) derivatives, in particular, have been extensively studied for their ability to form reversible covalent complexes with the cis-1,2- or 1,3-diol moieties present in saccharides.[5][6] This interaction forms the basis of a versatile platform for carbohydrate sensing.[7][8] The incorporation of amino and fluoro substituents onto the phenylboronic acid scaffold offers significant advantages, including enhanced water solubility, modulated acidity (pKa), and improved fluorescence signaling, making them particularly well-suited for applications in physiological environments.[1][9][10]

This comprehensive guide provides an in-depth exploration of the principles and applications of amino-fluorophenylboronic acids for carbohydrate sensing. We will delve into the underlying mechanisms of action, provide detailed, field-proven protocols for their use, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology in their work.

Mechanism of Action: The Chemistry of Boronic Acid-Based Carbohydrate Recognition

The ability of boronic acids to recognize and signal the presence of carbohydrates is rooted in a dynamic covalent interaction. This process can be understood through the following key principles:

1. The Boronic Acid-Diol Interaction:

Boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form.[1][2][11] It is the tetrahedral boronate that readily forms a stable, cyclic ester with the cis-diol of a carbohydrate.[12] This reversible reaction is pH-dependent, with the equilibrium shifting towards the boronate ester form at higher pH values.[12][13]

Figure 1: Equilibrium of boronic acid and its interaction with a diol-containing carbohydrate.

2. The Role of Amino and Fluoro Substituents:

The strategic placement of amino and fluoro groups on the phenyl ring is crucial for optimizing the sensor's performance in biological applications:

-

Fluorine: As a strongly electron-withdrawing group, fluorine lowers the pKa of the boronic acid.[9][10] This is highly advantageous as it allows the sensor to operate effectively at physiological pH (around 7.4), where the concentration of the active tetrahedral boronate form would otherwise be low for unsubstituted phenylboronic acid (pKa ~9).[2][9]

-

Amine: The amino group can serve multiple purposes. It can act as a protonatable site, enhancing water solubility.[1] Furthermore, in many sensor designs, the nitrogen atom's lone pair of electrons can participate in photoinduced electron transfer (PET), a common fluorescence quenching mechanism.[14]

3. Fluorescence Signaling Mechanisms:

The binding of a carbohydrate to an amino-fluorophenylboronic acid-based sensor can be transduced into a measurable fluorescence signal through several mechanisms:

-

Photoinduced Electron Transfer (PET): In a typical "turn-on" PET sensor, the lone pair of electrons on a nearby amino group quenches the fluorescence of an appended fluorophore in the unbound state. Upon carbohydrate binding, the boron atom becomes more electron-deficient, leading to a stronger interaction with the amino group's lone pair. This interaction suppresses the PET process, resulting in a significant increase in fluorescence intensity.[14]

Figure 2: The PET mechanism in a "turn-on" amino-fluorophenylboronic acid sensor.

-

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group acts as an electron-withdrawing moiety.[15] Upon binding to a diol, the boron center becomes more electron-rich in its tetrahedral form. This alters the charge distribution in the excited state of the fluorophore, leading to a shift in the emission wavelength (ratiometric sensing) and/or a change in fluorescence intensity.[15]

Experimental Protocols

The following protocols provide a generalized framework for the use of amino-fluorophenylboronic acid-based fluorescent probes for carbohydrate sensing. Specific parameters may need to be optimized depending on the particular sensor and application.

Protocol 1: Preparation of Stock Solutions and Buffers

Rationale: Proper preparation of sensor and buffer solutions is critical for obtaining reproducible results. The choice of buffer and its pH are paramount as they directly influence the boronic acid-diol binding equilibrium.

Materials:

-

Amino-fluorophenylboronic acid-based fluorescent sensor

-

High-purity solvent for the sensor (e.g., DMSO, methanol, or water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Other buffers as required (e.g., phosphate, borate) for pH titration experiments

-

High-purity deionized water

Procedure:

-

Sensor Stock Solution: Prepare a concentrated stock solution of the amino-fluorophenylboronic acid sensor (e.g., 1-10 mM) in a suitable solvent. Store the stock solution protected from light at -20°C.

-

Buffer Preparation: Prepare a working buffer solution at the desired pH. For physiological studies, PBS at pH 7.4 is commonly used.[16] For pH titration experiments, a series of buffers covering a range of pH values (e.g., pH 4-10) should be prepared.[17]

-

Carbohydrate Stock Solutions: Prepare concentrated stock solutions of the carbohydrates to be tested (e.g., glucose, fructose, galactose) in the working buffer.

Protocol 2: Fluorescence Titration for Determination of Binding Affinity

Rationale: Fluorescence titration is a standard method to determine the binding constant (Ka) or dissociation constant (Kd) of the sensor for a specific carbohydrate. This involves measuring the change in fluorescence intensity as a function of increasing carbohydrate concentration.

Materials:

-

Prepared stock solutions (sensor, buffer, carbohydrate)

-

Fluorometer

-

Cuvettes (quartz or plastic, depending on the wavelength)

Procedure:

-

Instrument Setup: Set the excitation and emission wavelengths on the fluorometer appropriate for the specific sensor.

-

Sample Preparation: In a cuvette, add a fixed concentration of the amino-fluorophenylboronic acid sensor in the working buffer. The final sensor concentration should be in the low micromolar range to avoid aggregation and inner filter effects.

-

Titration: Record the initial fluorescence intensity of the sensor solution. Then, make sequential additions of the carbohydrate stock solution to the cuvette, ensuring thorough mixing after each addition.

-

Data Acquisition: After each addition, record the fluorescence intensity. Continue the additions until the fluorescence signal reaches a plateau, indicating saturation of the sensor.

-

Data Analysis: Plot the change in fluorescence intensity (ΔF = F - F₀) against the carbohydrate concentration. The binding constant can be determined by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm using non-linear regression).

Figure 3: Workflow for fluorescence titration to determine binding affinity.

Protocol 3: Selectivity Assessment

Rationale: It is crucial to evaluate the selectivity of the sensor for the target carbohydrate against other potentially interfering species, especially structurally similar sugars.

Procedure:

-

Prepare solutions of the sensor with a fixed concentration of the target carbohydrate and various other carbohydrates at the same concentration.

-

Measure the fluorescence response for each solution.

-

Compare the fluorescence enhancement for the target carbohydrate to that of the other sugars. A significantly higher response for the target indicates good selectivity.

Data Interpretation and Troubleshooting

Quantitative Data Summary:

The performance of amino-fluorophenylboronic acid sensors can be quantified and compared using several key parameters. The table below provides a template for summarizing such data.

| Sensor | Target Carbohydrate | Binding Constant (Ka, M⁻¹) | Limit of Detection (LOD) | Fold-change in Fluorescence | Optimal pH |

| Sensor A | Glucose | 2.3 x 10⁶[17] | 1.5 µM[16] | >2100[17] | 7.4 |

| Sensor B | Fructose | 2.7 x 10⁴ | 10 µM | 10 | 8.0 |

| Sensor C | Galactose | 1.5 x 10⁵ | 5 µM | 50 | 7.4 |

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low fluorescence signal or poor response | - Incorrect excitation/emission wavelengths.- Sensor concentration is too low.- pH of the buffer is not optimal for binding.[12]- Photobleaching of the sensor. | - Verify the spectral properties of the sensor.- Increase sensor concentration (be mindful of aggregation).- Perform a pH titration to find the optimal pH.- Minimize exposure of the sample to the excitation light. |

| High background fluorescence | - Impurities in the sensor or buffer.- Autofluorescence from the sample matrix. | - Purify the sensor.- Use high-purity reagents and solvents.- Measure and subtract the background fluorescence of a blank sample. |

| Poor selectivity | - The sensor's binding pocket is not sufficiently specific for the target carbohydrate. | - Consider a sensor with a different structural design, such as a diboronic acid sensor for enhanced glucose selectivity.[8]- Perform experiments in the presence of competing sugars to quantify the interference. |

| Precipitation of the sensor | - Poor water solubility of the sensor.- Sensor concentration is too high. | - Use a co-solvent (e.g., a small percentage of DMSO or methanol), but be aware this can affect binding affinities.[18]- Work at a lower sensor concentration. |

Conclusion and Future Perspectives

Amino-fluorophenylboronic acids represent a powerful and versatile class of fluorescent sensors for carbohydrate detection. Their tunable properties, particularly the ability to operate at physiological pH, make them highly suitable for a wide range of applications in biological research and diagnostics. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ these sensors in their work.

Future advancements in this field will likely focus on the development of sensors with even greater selectivity for specific carbohydrates, longer excitation and emission wavelengths to minimize biological autofluorescence, and improved quantum yields for enhanced sensitivity. The integration of these sensors into materials such as hydrogels and nanoparticles holds great promise for the development of continuous, in vivo monitoring systems.[9][19]

References

- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2006). Topics in Fluorescence Spectroscopy: Glucose Sensing (Vol. 11). Springer.

- James, T. D., & Shinkai, S. (2002). Boronic acids in molecular self-assembly. Topics in Current Chemistry, 218, 159-200.

- He, X., & Li, Z. (2016). Boronic acid-based fluorescent sensors for carbohydrate recognition. RSC Advances, 6(10), 8089-8100.

- Hosseinzadeh, R., et al. (2018). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 8(25), 13854-13861.

- Takeuchi, M., et al. (2000). A study of boronic acid based fluorescent glucose sensors. Talanta, 51(2), 229-240.

- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

- Yang, W., Fan, H., & Gao, X. (2007). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Medicinal research reviews, 27(5), 699-736.

- Li, M., & Li, Z. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(15), 9436-9485.

- Wang, B., & Anslyn, E. V. (2011). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Accounts of Chemical Research, 44(11), 1139-1150.

- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

- Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Brazilian Chemical Society, 23, 1-19.

- Fossey, J. S., & James, T. D. (2015). Boronic Acid‐Based Carbohydrate Sensing.

-

LookChem. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

- Weinstain, R., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 9(3), 3945-3954.

- Wróblewska, A., et al. (2021). Fluorescent Sensor Array for Quantitative Determination of Saccharides. ACS Sensors, 6(11), 4069-4077.

- Wang, D., et al. (2014). Synthesis-Modification Integration: One-Step Fabrication of Boronic Acid Functionalized Carbon Dots for Fluorescent Blood Sugar Sensing. Analytical Chemistry, 86(9), 4544-4549.

- Wu, L., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(48), 27364-27380.

- Liu, X., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(11), 441.

- D'Souza, F., & Kutner, W. (2012). Phenylboronic acids-based diagnostic and therapeutic applications. Journal of the American Chemical Society, 134(4), 1845-1848.

- Mola, M. G., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Controlled Release, 358, 45-60.

- Li, M., & Li, Z. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 121(15), 9436-9485.

- Kubáň, P., & Růžička, F. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence, 29(7), 817-826.

- Park, S., et al. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 14357-14364.

- DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of biomedical optics, 7(4), 538-545.

- Sharma, G., et al. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. Journal of Fluorescence, 30(5), 1121-1132.

- Zhang, Y., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8445-8454.

- Hoffmann, K., et al. (2016). Detecting carbohydrate–lectin interactions using a fluorescent probe based on DBD dyes. Organic & Biomolecular Chemistry, 14(3), 850-857.

- Chen, Y., et al. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Journal of Analytical Methods in Chemistry, 2023.

- White, P. B., et al. (2022). Bis-Boronic Acid Liposomes for Carbohydrate Recognition and Cellular Delivery. Chemistry–A European Journal, 28(63), e202202028.

- Schlafer, S., et al. (2021). Fluorescence lectin binding analysis of carbohydrate components in dental biofilms grown in situ in the presence or absence of sucrose. Scientific reports, 11(1), 1-12.

-

ResearchGate. (n.d.). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. Retrieved from [Link]

Sources

- 1. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acid-Based Carbohydrate Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. lookchem.com [lookchem.com]

Application Notes and Protocols for the Synthesis of Fluoro-Substituted Boronic Acid Proteasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Proteasome as a Therapeutic Target and the Role of Fluorine in Inhibitor Design

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of unneeded or damaged proteins, thereby maintaining protein homeostasis.[1][2] The 26S proteasome, a multi-catalytic protease complex, is the central component of the UPS.[3] Its targeted inhibition has emerged as a powerful therapeutic strategy, particularly in oncology.[2][4] Boronic acid-containing compounds, such as the FDA-approved drug bortezomib, are potent and reversible inhibitors of the proteasome.[1][2][4] The boronic acid moiety forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue of the proteasome's β5 subunit, which is responsible for its chymotrypsin-like activity.[1][5]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6][7][8] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[7][8] Judicious fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein.[8][9] This application note provides a detailed guide to the synthesis, purification, characterization, and biological evaluation of a fluoro-substituted dipeptidyl boronic acid proteasome inhibitor, offering insights into the practical application of fluorine in drug design.

The Rationale for Fluoro-Substitution in Proteasome Inhibitors

The introduction of fluorine into proteasome inhibitors can offer several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation.[7] This can block metabolic "soft spots" in a molecule, leading to a longer half-life and improved bioavailability.

-

Increased Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to more favorable interactions with the target protein.[7][10] It can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity and potency.[10]

-

Improved Membrane Permeability: Fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its intracellular target.[8][10]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's solubility, absorption, and distribution.[8][9]

Synthesis of a Fluoro-Substituted Dipeptidyl Boronic Acid Proteasome Inhibitor: A Representative Protocol

This protocol describes the synthesis of a fluorinated analog of bortezomib, specifically (1R)-1-[(2S)-2-[[(4-fluorophenyl)carbonyl]amino]-3-phenylpropanamido]-3-methylbutyl]boronic acid. This example illustrates the integration of a fluoro-substituted building block into a known synthetic route for dipeptidyl boronic acid proteasome inhibitors.[11][12][13]

Synthetic Workflow Diagram

Caption: Synthetic workflow for a fluoro-substituted dipeptidyl boronic acid proteasome inhibitor.

Experimental Protocol

Step 1: Synthesis of Boc-L-Phenylalanine

-

To a solution of L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-phenylalanine as a white solid.

Step 2: Coupling of Boc-L-Phenylalanine with the Aminoboronate

-

In an inert atmosphere (N₂ or Ar), dissolve Boc-L-phenylalanine (1.0 eq) and (1R)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine trifluoroacetate salt (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 1.1 eq).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the Boc Group

-

Dissolve the purified dipeptide from Step 2 in a solution of 4 M HCl in dioxane or 20% trifluoroacetic acid (TFA) in DCM.

-

Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene (2x) to remove residual acid. The resulting amine salt is used in the next step without further purification.

Step 4: Acylation with 4-Fluorobenzoyl Chloride

-

Dissolve the amine salt from Step 3 in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add DIPEA (2.5 eq) followed by the dropwise addition of 4-fluorobenzoyl chloride (1.1 eq).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute with DCM and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Step 5: Deprotection of the Boronic Acid Pinacol Ester

-

Dissolve the product from Step 4 in a biphasic solvent system of n-hexane and methanol.

-

Add isobutylboronic acid (2.0 eq) and 1 M HCl.

-

Stir the mixture vigorously at room temperature for 12-16 hours.

-

Separate the layers and extract the aqueous methanol layer with n-hexane to remove the pinanediol-isobutylboronate ester.

-

Concentrate the aqueous methanol layer under reduced pressure.

-

The crude final product can be purified by preparative reverse-phase HPLC.

Purification and Characterization

Purification Protocol

Purification of the final boronic acid can be challenging due to its polarity and potential for degradation.[14][15]

Preparative Reverse-Phase HPLC:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA or formic acid.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Post-Purification: Fractions containing the pure product are pooled and lyophilized to yield the final compound as a white, fluffy solid.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation of fluorinated compounds.[16][17][18][19][20]

-

¹H NMR: Will show characteristic signals for the aromatic and aliphatic protons. The coupling of protons near the fluorine atom will be observed.

-

¹³C NMR: The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Carbons further away will exhibit smaller couplings.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift will be indicative of its electronic environment.[16][17]

Mass Spectrometry (MS):

-